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molecular formula C16H17NO2 B1305740 Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine CAS No. 2164-42-3

Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine

Cat. No. B1305740
M. Wt: 255.31 g/mol
InChI Key: GQHPQUJGTWIWHZ-UHFFFAOYSA-N
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Patent
US04704389

Procedure details

A mixture of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine (4.13 g), benzaldehyde (2.65 g) and methylene chloride (25 ml) is stirred for 3 hours at room temperature and the methylene chloride removed via evaporation. A solution of the residue in ethanol (30 ml) is hydrogenated at atmospheric pressure and room temperature in the presence of methanesulphonic acid (2.4 g) and 10% palladium on charcoal (0.4 g). After the calculated quantity of hydrogen is consumed (510 ml), the solution is filtered, the ethanol is removed via evaporation, the residue is made alkaline with saturated aqueous potassium carbonate, and the resulting solution is extracted with ether. Evaporation of the dried ether extract yields an oily residue of N-benzyl-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine (5.9 g).
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH:2]1[CH2:11][NH2:12].[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(Cl)Cl>[CH2:13]([NH:12][CH2:11][CH:2]1[O:1][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
4.13 g
Type
reactant
Smiles
O1C(COC2=C1C=CC=C2)CN
Name
Quantity
2.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methylene chloride removed via evaporation
CUSTOM
Type
CUSTOM
Details
is hydrogenated at atmospheric pressure and room temperature in the presence of methanesulphonic acid (2.4 g) and 10% palladium on charcoal (0.4 g)
CUSTOM
Type
CUSTOM
Details
After the calculated quantity of hydrogen is consumed (510 ml)
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
the ethanol is removed via evaporation
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the dried ether
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC1COC2=C(O1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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